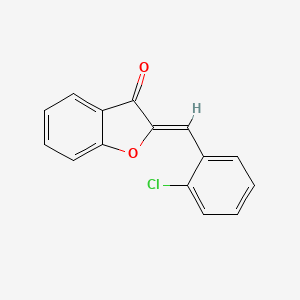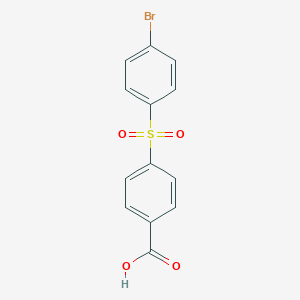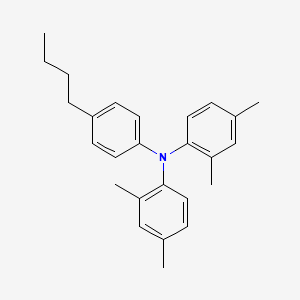![molecular formula C76H108O4P2 B14800001 [2-[2-Bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-4,6-dimethylphenyl]-3,5-dimethylphenyl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane](/img/structure/B14800001.png)
[2-[2-Bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-4,6-dimethylphenyl]-3,5-dimethylphenyl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-[2-Bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-4,6-dimethylphenyl]-3,5-dimethylphenyl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane is a complex organophosphorus compound. Organophosphorus compounds are widely studied due to their applications in various fields such as catalysis, materials science, and medicinal chemistry. This compound, with its bulky substituents and multiple phosphanyl groups, is of particular interest for its potential use in homogeneous catalysis and as a ligand in coordination chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-[2-Bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-4,6-dimethylphenyl]-3,5-dimethylphenyl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane typically involves the reaction of appropriate phosphine precursors with aryl halides under palladium-catalyzed coupling conditions. The reaction conditions often include the use of a base such as potassium carbonate or sodium tert-butoxide, and a solvent like toluene or THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow techniques to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: The phosphanyl groups can be oxidized to form phosphine oxides.
Substitution: The aryl groups can participate in electrophilic aromatic substitution reactions.
Coordination: The phosphanyl groups can coordinate to metal centers, forming metal-phosphine complexes.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Substitution: Electrophiles like halogens or nitro groups can be introduced using reagents such as bromine or nitric acid.
Coordination: Metal salts such as palladium chloride or platinum chloride are used to form metal-phosphine complexes.
Major Products
Oxidation: Phosphine oxides.
Substitution: Substituted aryl derivatives.
Coordination: Metal-phosphine complexes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a ligand in homogeneous catalysis. Its bulky substituents provide steric protection to the metal center, enhancing the selectivity and stability of the catalyst.
Biology
Medicine
Organophosphorus compounds have been explored for their potential use in drug development, particularly as inhibitors of enzymes such as acetylcholinesterase.
Industry
In industry, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mecanismo De Acción
The mechanism of action of [2-[2-Bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-4,6-dimethylphenyl]-3,5-dimethylphenyl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane primarily involves its role as a ligand. The phosphanyl groups coordinate to metal centers, forming stable complexes that can facilitate various catalytic processes. The bulky substituents provide steric protection, enhancing the selectivity and stability of the catalyst.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used ligand in homogeneous catalysis.
Tris(2,4-di-tert-butylphenyl)phosphite: Known for its use as a stabilizer in polymers.
Bis(diphenylphosphino)methane: Another common ligand in coordination chemistry.
Uniqueness
The uniqueness of [2-[2-Bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-4,6-dimethylphenyl]-3,5-dimethylphenyl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane lies in its bulky substituents and multiple phosphanyl groups, which provide enhanced steric protection and coordination capabilities compared to simpler phosphine ligands.
Propiedades
Fórmula molecular |
C76H108O4P2 |
|---|---|
Peso molecular |
1147.6 g/mol |
Nombre IUPAC |
[2-[2-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-4,6-dimethylphenyl]-3,5-dimethylphenyl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane |
InChI |
InChI=1S/C76H108O4P2/c1-45-33-47(3)63(61(35-45)81(49-37-53(69(5,6)7)65(77-29)54(38-49)70(8,9)10)50-39-55(71(11,12)13)66(78-30)56(40-50)72(14,15)16)64-48(4)34-46(2)36-62(64)82(51-41-57(73(17,18)19)67(79-31)58(42-51)74(20,21)22)52-43-59(75(23,24)25)68(80-32)60(44-52)76(26,27)28/h33-44H,1-32H3 |
Clave InChI |
FFZISBLAMNLNIQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)P(C2=CC(=C(C(=C2)C(C)(C)C)OC)C(C)(C)C)C3=CC(=C(C(=C3)C(C)(C)C)OC)C(C)(C)C)C4=C(C=C(C=C4P(C5=CC(=C(C(=C5)C(C)(C)C)OC)C(C)(C)C)C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-1-[3-[6-(cyclopropylamino)pyrimidin-4-yl]oxypyrrolidin-1-yl]ethanone](/img/structure/B14799919.png)
![(8S,9S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B14799921.png)



![2-(6-Aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B14799944.png)
![Phosphonic acid, [[2-(1H-benzotriazol-1-yl)-2-(2-quinolinyl)-1,3-propanediyl]bis[4,1-phenylene(difluoromethylene)]]bis-](/img/structure/B14799953.png)
![(2E)-N-[cyclohexyl(methyl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14799958.png)
![3-Benzyl-6-(bromomethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B14799963.png)

![6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine;hydrate](/img/structure/B14799977.png)
![(R)-12-((S)-7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-(hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione methanesulfonate](/img/structure/B14799984.png)
![Tert-butyl [2-(3-morpholinyl)ethyl]carbamate hydrochloride](/img/structure/B14799997.png)
![N'-[(E)-(2,4-dimethylphenyl)methylidene]biphenyl-4-carbohydrazide](/img/structure/B14800010.png)
